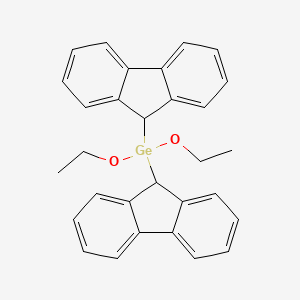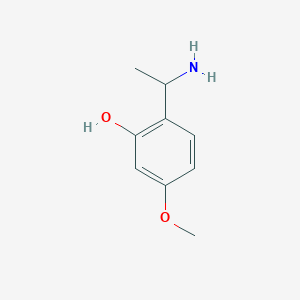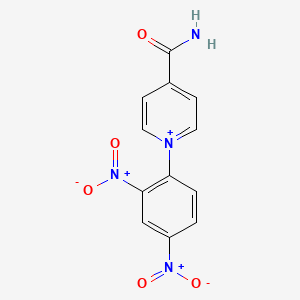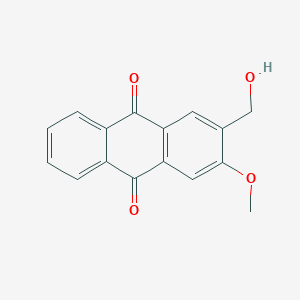![molecular formula C9H8N2O3 B13141813 6-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13141813.png)
6-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyridine and pyrrole rings in its structure makes it a versatile scaffold for the development of bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid can be achieved through various synthetic routes. One efficient method involves the cyclization of 4-aminopyridin-2(1H)-ones with arylglyoxal hydrates and different 1,3-dicarbonyl compounds in water. This catalyst-free domino reaction proceeds under mild conditions, typically at 80°C, and affords the desired pyrrolo[3,2-c]pyridine derivatives with high yields (76-94%) after simple crystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent and high-yield production.
化学反応の分析
Types of Reactions
6-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
6-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 6-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: This compound shares a similar core structure but differs in the arrangement of nitrogen atoms and functional groups.
Pyrrolopyrazine: Another related compound with a pyrrole and pyrazine ring, known for its diverse biological activities.
Uniqueness
6-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both pyridine and pyrrole rings. This combination enhances its chemical reactivity and potential for bioactivity, making it a valuable compound for research and development.
特性
分子式 |
C9H8N2O3 |
|---|---|
分子量 |
192.17 g/mol |
IUPAC名 |
6-methyl-4-oxo-1,5-dihydropyrrolo[3,2-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c1-4-2-6-5(8(12)10-4)3-7(11-6)9(13)14/h2-3,11H,1H3,(H,10,12)(H,13,14) |
InChIキー |
QVGPFTJRXFHGRW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C(N2)C(=O)O)C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


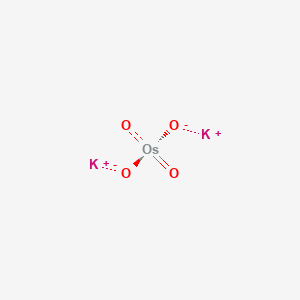
![4-(4-Chlorobenzyl)-7-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13141741.png)
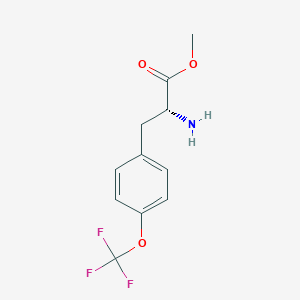
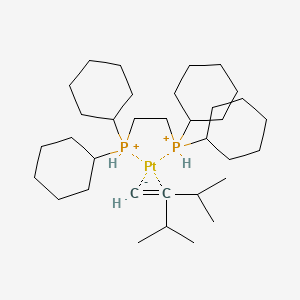
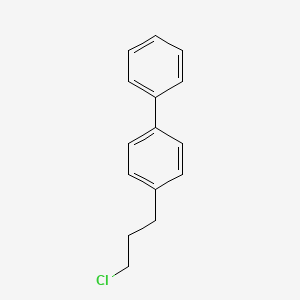
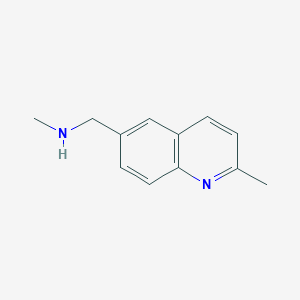
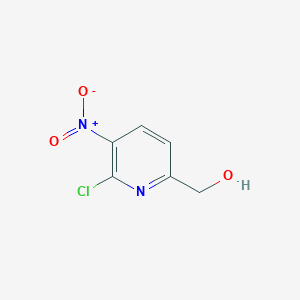
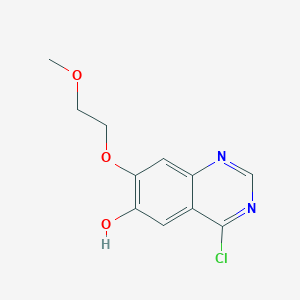
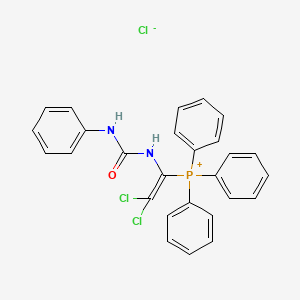
![2'-Deoxy-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}adenosine](/img/structure/B13141790.png)
